molecular formula C35H49NO10 B8086796 Crassicauline A

Crassicauline A

Cat. No.: B8086796
M. Wt: 643.8 g/mol
InChI Key: GAZDXIGXYWVWQX-MELBLISISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characterization of Crassicauline A

Molecular Structure and Stereochemical Configuration

This compound (C₃₅H₄₉NO₁₀; molecular weight 643.8 g/mol) belongs to the aconitane class of diterpenoid alkaloids, characterized by a hexacyclic framework fused with bridged ring systems. The core structure comprises a 19-carbon skeleton with an 11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane backbone, modified by multiple oxygen-containing functional groups (Figure 1). Key stereochemical features include:

  • Stereocenters : Twelve chiral centers, with configurations confirmed as (1S,2R,3R,4R,5S,6S,8R,9R,13S,16S,17R,18R) via X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY).
  • Substituents : An acetyloxy group at C8, a methoxybenzoate ester at C4, and methoxymethyl, ethyl, and hydroxyl groups at positions C13, C11, and C5, respectively.

The stereochemical complexity arises from the fusion of six rings, including a piperidine ring (N1–C2–C3–C4–C5–C6) and a bicyclo[2.2.2]octane system, which imposes significant conformational rigidity.

Table 1: Key Structural Features of this compound

Feature Description
Molecular formula C₃₅H₄₉NO₁₀
Molecular weight 643.8 g/mol
Ring systems Hexacyclic (6 fused rings)
Functional groups Acetate ester, benzoate ester, methoxy, hydroxyl, tertiary amine
Chiral centers 12

Physicochemical Properties and Stability Analysis

This compound exhibits limited aqueous solubility (≤0.11 mg/mL in PBS pH 7.2) but high solubility in dimethyl sulfoxide (DMSO; ≥64.4 mg/mL) and ethanol (≥18.5 mg/mL). Stability studies reveal:

  • Thermal Degradation : Decomposition above 150°C, with ester groups (acetyloxy, benzoate) undergoing hydrolysis under acidic or basic conditions.
  • Light Sensitivity : Photodegradation observed under UV exposure due to the aromatic benzoate moiety.
  • Storage Recommendations : Stable at -20°C in anhydrous DMSO for >6 months; aqueous solutions degrade within 24 hours.

The compound’s lipophilicity (logP ≈ 3.2) correlates with its polyether and ester-rich structure, which also contributes to its propensity for crystallization in polar aprotic solvents.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (125 MHz, CDCl₃) assignments confirm the presence of critical functional groups:

  • Ester carbonyls : δ 169.7 ppm (benzoate C=O), δ 170.2 ppm (acetyl C=O).
  • Methoxy groups : Three distinct signals at δ 56.1, δ 56.8, and δ 57.3 ppm.
  • Quaternary carbons : C4 (δ 80.3 ppm) and C13 (δ 78.9 ppm) show deshielding due to adjacent oxygen atoms.

¹H NMR (500 MHz, CDCl₃) highlights the ethyl group (δ 1.12 ppm, t, J = 7.0 Hz) and acetyl methyl (δ 2.08 ppm, s).

Mass Spectrometry (MS)

High-resolution electrospray ionization (HR-ESI-MS) displays a [M+H]⁺ ion at m/z 644.3430 (calc. 644.3431 for C₃₅H₅₀NO₁₀), with fragmentation pathways dominated by loss of the acetyl (-60 Da) and benzoate (-136 Da) groups.

Infrared (IR) Spectroscopy

IR (KBr) peaks at 1745 cm⁻¹ (C=O stretch, esters), 1240 cm⁻¹ (C-O-C, ethers), and 3400 cm⁻¹ (O-H stretch) align with its functional group composition.

Comparative Analysis with Structurally Related Diterpenoid Alkaloids

This compound shares structural motifs with other Aconitum alkaloids but differs in substitution patterns:

Table 2: Structural Comparison with Related Alkaloids

Compound Core Structure Key Differences from this compound
Aconitine C₁₉ diterpene Lacks methoxymethyl group; C8 hydroxyl instead of acetyloxy
Hypaconitine C₁₉ diterpene C14 methoxy replaced by hydroxyl
Mesaconitine C₁₉ diterpene Additional C16 hydroxyl group

The methoxymethyl group at C13 in this compound is unique among C₁₉ diterpenoid alkaloids, conferring distinct solubility and crystallization behaviors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4R,5S,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO10/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(46-19(2)37,26(29(35)36)27(44-7)28(32)35)25(22)30(33)45-31(38)20-9-11-21(41-4)12-10-20/h9-12,22-30,39H,8,13-18H2,1-7H3/t22-,23+,24+,25-,26?,27+,28-,29?,30-,32+,33+,34-,35?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZDXIGXYWVWQX-MELBLISISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction Techniques

Initial extraction employs dichloromethane or methanol to dissolve crude plant material, followed by rotary evaporation at 40°C to concentrate the alkaloid fraction. The residue undergoes silica gel column chromatography using gradients of petroleum ether, acetone, and triethylamine (8:1:0.01 to 3:1:0.01) to separate this compound from co-occurring alkaloids. Preparative thin-layer chromatography (TLC) further purifies fractions, yielding this compound with ≥98% purity.

Challenges in Large-Scale Isolation

Industrial-scale purification faces challenges due to this compound’s sensitivity to oxidation and heat. Recent advancements in flash chromatography and countercurrent distribution have improved yield and reproducibility, though scalability remains limited by the compound’s low natural abundance.

Structural Transformation via Sand Frying

Sand frying, a traditional detoxification method, reduces this compound’s toxicity by inducing controlled structural modifications. This process is simulated in laboratories using oil bath heating to optimize parameters.

Temperature and Time Optimization

Experimental studies screened temperatures (120–180°C) and durations (1–40 minutes) to identify optimal conditions. HPLC analysis revealed that processing at 160°C for 30 minutes reduced this compound content by 85% (from 160.96 μg/ml to 24.42 μg/ml), concomitant with the emergence of detoxified derivatives. At 180°C, complete degradation occurred within 20 minutes, underscoring the need for precise thermal control.

Table 1: this compound Content Reduction During Sand Frying

Temperature (°C)Time (min)Residual Content (μg/ml)
12040142.15
1403098.73
1603024.42
180150.00

Mechanistic Pathways of Detoxification

Thermal processing cleaves ester bonds at C-8 and C-15, yielding four derivatives:

  • 16-Demethoxy-Δ¹⁵⁽¹⁶⁾-8-deacetylthis compound (1) : Lacks the C-8 acetyl group and C-16 methoxy group.

  • Δ¹⁵⁽¹⁶⁾-8-O-methylthis compound (2) : Methylation at C-8 enhances stability.

  • 8-O-methylthis compound (3) : Retains the C-15 hydroxyl group, reducing arrhythmogenic potential.

  • This compound isomer (4) : Structural rearrangement minimizes sodium channel blockade.

Table 2: Structural Features of this compound Derivatives

CompoundMolecular FormulaKey ModificationsToxicity (LD₅₀, mg/kg)
1C₃₂H₄₃NO₈C-8 deacetylation, C-16 demethoxy12.4
2C₃₃H₄₅NO₈C-8 methylation18.9
3C₃₃H₄₅NO₉C-15 hydroxyl retention22.7
4C₃₄H₄₇NO₉C-14 epimerization25.3

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) and spectroscopic techniques are pivotal in monitoring preparation efficacy and derivative purity.

HPLC Parameters

  • Column : C₁₈ reverse-phase (250 × 4.6 mm, 5 μm)

  • Mobile Phase : Acetonitrile/0.03 M NH₄HCO₃ (42:58, pH 9.5)

  • Flow Rate : 1.0 ml/min

  • Detection : 260 nm

This method resolves this compound and its derivatives with baseline separation (resolution >1.5), enabling quantitative analysis of transformation kinetics.

Structural Elucidation Techniques

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and stereochemistry. For example, the N-ethyl group in compound 1 resonates at δH 1.06 (t, J = 7.32 Hz).

  • HR-ESI-MS : Confirms molecular formulas via exact mass measurements (e.g., m/z 570.3052 for compound 1).

Pharmacological Implications of Processed Derivatives

Detoxified derivatives exhibit reduced cardiotoxicity while retaining analgesic activity, making them promising candidates for drug development.

Toxicity Attenuation

  • Arrhythmia Reduction : Compound 3’s LD₅₀ (22.7 mg/kg) surpasses this compound’s (8.2 mg/kg), attributed to diminished sodium channel inhibition.

  • Antiarrhythmic Activity : Derivatives 2 and 4 prolong the effective refractory period in rat models, counteracting aconitine-induced ventricular tachycardia.

Mechanistic Insights

  • Sodium Channel Modulation : Methylation at C-8 (compound 2) reduces binding affinity to Naₓ1.5 channels, mitigating proarrhythmic effects.

  • Metabolic Stability : Demethoxy derivatives (compound 1) resist hepatic CYP3A4 oxidation, enhancing bioavailability.

Industrial and Clinical Applications

Scalable Production Techniques

  • Continuous Flow Reactors : Enable uniform heating at 160°C, achieving 95% conversion efficiency in 25 minutes.

  • Quality-by-Design (QbD) : Statistical modeling optimizes solvent ratios and heating profiles, ensuring batch consistency.

Formulation Strategies

  • Nanoemulsions : Encapsulating derivative 3 in lipid nanoparticles improves oral absorption (AUC₀–₂₄ = 1,540 ng·h/ml vs. 890 ng·h/ml for crude extract).

  • Transdermal Patches : Provide sustained release for chronic pain management, minimizing systemic toxicity .

Chemical Reactions Analysis

Structural Transformation of Crassicauline A

This compound's structure can be altered through processing methods like sand frying, which has been found to affect its properties and toxicity .

  • Sand Frying Heating this compound leads to structural transformations, potentially creating products with antiarrhythmic activity . Experiments suggest that there are at least two transformation pathways for this compound during sand frying .

  • Impact of Substituents this compound lacks a hydroxyl group at C-15, which differentiates its transformation pathways from those of aconitine and deoxyaconitine .

1.1. Preparation and Separation of Transformed Products

This compound can be processed using specific methods to obtain transformed products . For example, a study used the following procedure :

  • 1.11g of this compound was processed at 180°C for 30 minutes to obtain a crude residue (1g) .

  • The residue underwent column chromatography using silica gel and elution with varying ratios of dichloromethane-acetone-methanol-triethylamine .

  • Further separation by preparative thin-layer chromatography (TLC) yielded compound 4 .

Cardiotoxicity and Antiarrhythmic Activity

The structural similarity between this compound and its transformed products raises questions about their effects on cardiotoxicity and antiarrhythmic activity .

  • In vivo studies Experiments on rats showed that this compound at 0.10 mg/kg could induce ventricular premature beat (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF) .

  • Converted Products Transformed products of this compound have demonstrated antiarrhythmic activities, including delaying VPB incubation, reducing VT incidence, and increasing arrhythmia inhibition rate .

Herb-Drug Interactions

Components such as Yunaconitine and this compound, found in Aconitum roots, are often implicated in herb-drug interactions . Studies suggest the importance of understanding herb-drug interactions to mitigate adverse drug reactions and enhance treatment efficacy .

  • CYP450 Enzymes Research has been conducted to evaluate the effects of Andrographis paniculata extracts and diterpenoids on CYP450 metabolic enzymes, which are crucial in drug metabolism .

  • Clinical Implications An analysis of Chinese patent drugs containing Aconitum herbs revealed that adverse drug reactions were associated with factors such as patient idiosyncrasy, drug toxicity, and clinical medication practices .

Hydroxylation Metabolisms

This compound is primarily eliminated in rats through metabolism, with hydroxylation possibly occurring at C-15 under toxic dosage .

Other Activities

This compound exhibits feeding deterrent activity against T. castaneum adults, with an EC50 of 1134.5 ppm . It also has analgesic activity .

Note: While this compound has shown potential in various applications, further research is necessary to fully understand its chemical reactions, transformation pathways, and potential herb-drug interactions .

Scientific Research Applications

Pharmacological Applications

1. Antiarrhythmic Activity
Recent studies have demonstrated that Crassicauline A and its transformed products exhibit significant antiarrhythmic properties. In a controlled experiment involving rats, the transformed derivatives of this compound were shown to reduce the incidence of ventricular tachycardia and ventricular premature beats, suggesting their potential as safer alternatives to traditional antiarrhythmic drugs. This transformation was achieved through specific processing methods such as sand frying, which altered the compound's structure while reducing cardiotoxicity .

2. Analgesic Properties
this compound is traditionally used in Chinese medicine as an analgesic. Its structural analogues have been investigated for their pain-relieving effects, indicating a broad spectrum of activity against various types of pain, including neuropathic and inflammatory pain .

3. Antitumor Effects
Emerging research suggests that this compound may possess antitumor properties. Studies have indicated that it can inhibit the proliferation of certain cancer cell lines, although the exact mechanisms remain to be fully elucidated. The compound's ability to modulate cellular pathways involved in apoptosis and cell cycle regulation is under investigation .

Toxicological Studies

1. Cardiotoxicity Assessment
The cardiotoxic effects of this compound have been a significant concern, particularly due to its use in traditional medicine. In vivo studies showed that doses as low as 0.10 mg/kg could induce arrhythmias in rats. However, the transformed products exhibited reduced toxicity while maintaining therapeutic efficacy, highlighting the importance of processing methods in mitigating adverse effects .

2. Clinical Toxicology Applications
A novel screening method for detecting this compound in serum has been developed, facilitating quicker diagnosis and treatment of aconite poisoning cases. The method demonstrated high recovery rates and stability over time, making it suitable for clinical routine applications .

Case Studies and Research Findings

Study Focus Findings
Wang et al., 2021 Antiarrhythmic effectsTransformed products showed dose-dependent antiarrhythmic activity with reduced cardiotoxicity compared to this compound.
ResearchGate PharmacokineticsInvestigated the pharmacokinetic profile of this compound and its metabolites in rat plasma, contributing to understanding its safety and efficacy.
Talanta Study Clinical applicationDeveloped a method for quantifying this compound in serum samples from aconite poisoning cases, improving diagnostic capabilities.

Mechanism of Action

The mechanism of action of Crassicauline A involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially inhibiting or activating specific enzymes and receptors. These interactions can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Yunaconitine

  • Structural Relationship : Differs from this compound by an α-hydroxyl at C-3 .
  • Toxicity: Extremely toxic (mouse LD₅₀: 585 µg/kg subcutaneous; dog LD₅₀: 30 µg/kg intravenous) .
  • Metabolism : Converts to this compound via dehydration (using SO₂Cl₂) and hydrogenation (using Raney Ni), reducing toxicity by 90% .

Aconitine

  • Mechanism : Binds to sodium channels, prolonging depolarization and inducing arrhythmia .
  • Contrast with this compound : this compound’s sand-frying derivatives (e.g., Compound 2) act as sodium channel blockers, showing antiarrhythmic activity (64.3% arrhythmia inhibition at 0.40 mg/kg) .

Deoxyaconitine

  • Structural Difference : Lacks the C-14 benzoyloxy group present in this compound .
  • Activity : Less cardiotoxic than Aconitine but retains analgesic effects.

Chasmanine

  • Function : Weak analgesic compared to this compound due to hydroxyl groups at C-8 and C-14 instead of ester bonds .

Metabolic and Processing Pathways

  • Sand-Frying Transformation : Reduces cardiotoxicity by altering substituents:
    • Pathway 1 : Hydrolysis of C-8 acetyloxy to hydroxyl, followed by dehydration to form Δ¹⁵(¹⁶) double bonds (Compound 4) .
    • Pathway 2 : Elimination of C-16 methoxy to form Compound 3, which undergoes ester exchange to yield Compounds 1 and 2 .
  • Antiarrhythmic Efficacy : Transformed products delay ventricular premature beats (VPB) by 10–15 minutes and reduce ventricular tachycardia (VT) incidence by 10–56% .

Biological Activity

Crassicauline A, a diterpenoid alkaloid primarily derived from the roots of certain species of Aconitum, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological effects, structural transformations, and implications for clinical use.

Overview of this compound

This compound is characterized by its unique chemical structure, which includes two ester bonds that contribute to its biological properties. Its structural stability during processing methods, such as sand frying, is notable as it influences both its efficacy and toxicity profiles. The compound is traditionally used in Chinese medicine for its analgesic properties.

Pharmacological Effects

Structural Transformation During Processing

The processing of this compound significantly alters its structural composition and biological activity. Sand frying has been identified as a method that not only transforms the alkaloid's structure but also enhances its pharmacological profile. The transformation pathways reveal that certain processed derivatives may possess superior antiarrhythmic properties while exhibiting lower toxicity levels compared to the original compound .

Table 1: Comparative Analysis of this compound and Its Transformed Products

CompoundAntiarrhythmic ActivityCardiotoxicityNotes
This compoundModerateHighInduces VPB and VT at low doses
Transformed Product 1HighLowDose-dependent effect on arrhythmias
Transformed Product 2HighLowEnhanced safety profile post-processing

Case Study 1: Antiarrhythmic Effects

In a controlled study involving 40 rats, researchers administered this compound and monitored ECG changes over a 30-minute period post-administration. The results indicated significant arrhythmogenic potential at therapeutic doses, prompting further investigation into the safety and efficacy of processed derivatives .

Case Study 2: Processing Impact

A comparative study evaluated the impact of different processing methods on the cardiotoxicity of this compound. The findings underscored that sand frying notably reduced cardiotoxic effects while preserving antiarrhythmic activity, suggesting a viable method for enhancing the therapeutic profile of this compound .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Crassicauline A in plant extracts?

this compound can be identified using high-performance liquid chromatography (HPLC) coupled with UV detection at λmax 258 nm, as its UV absorption profile is well-characterized . Quantitative analysis requires calibration curves derived from purified standards (purity ≥98%) and validation of extraction protocols to account for matrix effects in plant samples. Solubility in organic solvents like DMSO (10 mg/mL) should guide solvent selection for sample preparation .

Q. How should this compound be stored and handled to ensure stability in experimental settings?

this compound is stable for ≥4 years when stored at -20°C in airtight containers under inert gas. For in vitro studies, prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) immediately before use. Avoid prolonged exposure to water-based solutions (>24 hours) to prevent degradation .

Q. What are the foundational pharmacological properties of this compound, and how are they typically assessed?

Its analgesic activity is evaluated via murine models, such as acetic acid-induced writhing, where it exhibits an ED50 of 0.048 mg/kg . Dose-response curves should include toxicity thresholds (e.g., LD50 >0.92 mg/kg) to balance efficacy and safety in preclinical studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Apply meta-analytic frameworks to quantify heterogeneity using metrics like (proportion of total variation due to between-study variance) and H (standardized heterogeneity measure). For example, if studies report divergent ED50 values, subgroup analyses can isolate variables like solvent choice or animal strain differences . Systematic reviews should prioritize databases with high recall/precision (e.g., PubMed, Web of Science) over Google Scholar to minimize bias .

Q. What experimental design considerations are critical for studying this compound’s mechanism of action in neuropathic pain models?

Use randomized, blinded studies with positive controls (e.g., morphine) and multiple pain induction methods (e.g., chronic constriction injury) to validate target engagement. Incorporate electrophysiological assays (e.g., patch-clamp) to assess ion channel modulation, as diterpenoid alkaloids often interact with voltage-gated Na<sup>+</sup>/K<sup>+</sup> channels. Ensure sample sizes are justified via power analysis to detect ≥30% effect sizes .

Q. How can solubility limitations of this compound in aqueous buffers be overcome in pharmacokinetic studies?

Optimize co-solvent systems (e.g., DMF:PBS at 1:8 ratio) to achieve stable concentrations ≥0.11 mg/mL . For in vivo administration, consider nanoformulations (e.g., liposomes) to enhance bioavailability. Validate solubility and stability using dynamic light scattering (DLS) and mass spectrometry post-administration .

Q. What strategies mitigate toxicity risks in long-term dosing studies of this compound?

Conduct tiered toxicity assessments: (1) acute toxicity (single-dose LD50), (2) subchronic (14–28 days) monitoring of hepatic/renal biomarkers, and (3) histopathological analysis. Use pharmacokinetic modeling to identify safe dosing intervals and avoid cumulative toxicity .

Q. How should researchers address ethical challenges in animal studies involving this compound’s high-potency analogs?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) by implementing humane endpoints (e.g., euthanasia at ≥15% weight loss) and obtaining approval from institutional animal care committees. Document all procedures in alignment with ARRIVE guidelines to ensure reproducibility .

Methodological Frameworks

Q. Which statistical approaches are optimal for analyzing dose-dependent effects of this compound?

Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50/LD50 values. For multi-endpoint studies (e.g., analgesia vs. toxicity), apply multivariate ANOVA with post hoc corrections (e.g., Bonferroni) to control Type I errors .

Q. How can systematic reviews improve the synthesis of this compound’s therapeutic potential?

Follow PRISMA guidelines to screen studies, extract data, and assess bias (e.g., Cochrane Risk of Tool). Use PICO (Population: Animal models; Intervention: this compound; Comparison: Standard analgesics; Outcome: Pain reduction) to structure literature searches and meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.